1-Acetylanthracene-9,10-dione
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Overview
Description
1-Acetylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its rigid, planar, and aromatic structure, which makes it a valuable scaffold in various chemical applications. It is commonly used in the production of dyes, pigments, and as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Acetylanthracene-9,10-dione can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene, which is typically obtained from coal tar.
Friedel-Crafts Reaction: This involves the reaction between phthalic anhydride and benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione.
Diels-Alder Reaction: This method uses a Diels-Alder reaction to synthesize the compound.
Chemical Reactions Analysis
1-Acetylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthracene derivatives.
Substitution: It can undergo substitution reactions, where different functional groups are introduced into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically anthraquinone and dihydroanthracene derivatives .
Scientific Research Applications
1-Acetylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential antibacterial and anticancer properties
Medicine: Research is ongoing to explore its use in drug development, particularly for its antibacterial and anticancer activities
Industry: It is used in the production of synthetic dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Acetylanthracene-9,10-dione involves several pathways:
Comparison with Similar Compounds
1-Acetylanthracene-9,10-dione can be compared with other anthracene derivatives:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in similar applications as this compound.
9,10-Dithienylanthracene: Used in cell imaging due to its aggregation-induced emission enhancement properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in its various uses.
Biological Activity
1-Acetylanthracene-9,10-dione (CAS No. 53336-60-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and cytotoxic effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its anthracene backbone with an acetyl group at the 1-position and a diketone functionality at the 9 and 10 positions. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The compound has been shown to inhibit biofilm formation and disrupt bacterial cell walls, making it effective against various bacterial strains.
- Anticancer Activity : Studies indicate that it exhibits significant cytotoxicity against human tumor cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .
- Cytotoxic Effects : The compound has demonstrated selective cytotoxicity against specific cancer cell lines while showing lower toxicity to normal cells, highlighting its potential for therapeutic applications .
Antibacterial Activity
Recent studies have demonstrated that this compound effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to interfere with biofilm formation is particularly noteworthy as biofilms are a significant factor in chronic infections.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound exhibits potent anticancer properties against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers. The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.0 | Induction of apoptosis |
HepG2 | 3.2 | Inhibition of cell proliferation |
A549 | 4.5 | Activation of caspase pathways |
Case Studies
- Study on Cytotoxicity : A study investigated the cytotoxic effects of this compound on WI38 human fibroblasts using the WST-1 assay. The results indicated that the compound exhibited selective cytotoxicity with an IC50 value of approximately 20 µg/mL, suggesting a potential therapeutic window for cancer treatment .
- Antimalarial Potential : Another study assessed the antimalarial properties of extracts containing this compound. The extracts showed promising activity with IC50 values below 15 µg/mL against Plasmodium falciparum, indicating that this compound may also have relevance in treating malaria .
Properties
CAS No. |
53336-60-0 |
---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-acetylanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O3/c1-9(17)10-7-4-8-13-14(10)16(19)12-6-3-2-5-11(12)15(13)18/h2-8H,1H3 |
InChI Key |
VONYRERAAKXLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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